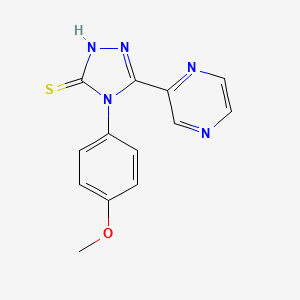
4-(4-methoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
Pyrazole and 1,2,4-triazole derivatives, including 4-(4-methoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol, are known for their significant pharmacological potential and chemical versatility. The introduction of 1,2,4-triazole and pyrazole fragments into new substances can influence the development of various biological activities. The structural combination of these heterocycles in one molecule can increase the likelihood of interaction with diverse biological targets. The synthesis of related compounds involves multiple steps, starting from basic reactants like diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one, leading to complex structures through reactions involving hydrazine hydrate and carboxylic acids. Such synthetic routes highlight the compound's potential for creating condensed systems with promising biological properties (Fedotov, Hotsulia, & Panasenko, 2022).
Biological Activity and Potential Applications
The synthesized derivatives of 4-(4-methoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol have been subjected to biological activity studies. Docking studies of these compounds have confirmed their potential to interact with biological targets such as 14-α-demethylase lanosterol, suggesting a direction for synthetic transformations that could lead to compounds with antifungal activity. This supports the need for further investigation into their biological effects and potential therapeutic applications (Fedotov, Hotsulia, & Panasenko, 2022).
Antioxidant and Enzyme Inhibition Properties
Compounds related to 4-(4-methoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol have demonstrated significant antioxidant properties and enzyme inhibition potentials. For example, Schiff bases containing 1,2,4-triazole and pyrazole rings have been studied for their reactive properties, antioxidant activities, and α-glucosidase inhibitory activities. These findings indicate that derivatives of the compound could be explored for their potential in treating oxidative stress-related diseases and as enzyme inhibitors (Pillai et al., 2019).
Antimicrobial and Anti-inflammatory Properties
Further research into derivatives of 4-(4-methoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol has revealed antimicrobial and anti-inflammatory properties. Synthesis of various 1,2,4-triazole derivatives has led to compounds with good or moderate activities against test microorganisms. This suggests that these derivatives could be valuable in developing new antimicrobial agents (Bektaş et al., 2007). Additionally, some derivatives have been tested for anti-inflammatory activity, showing the compound's potential utility in anti-inflammatory drug development (Arustamyan et al., 2021).
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c1-19-10-4-2-9(3-5-10)18-12(16-17-13(18)20)11-8-14-6-7-15-11/h2-8H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVOLPMKOZHTMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NNC2=S)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

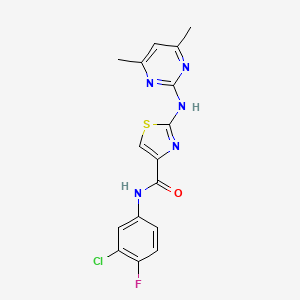
![3-(3,4-dimethylphenylsulfonyl)-N-(2-methoxyethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2841411.png)
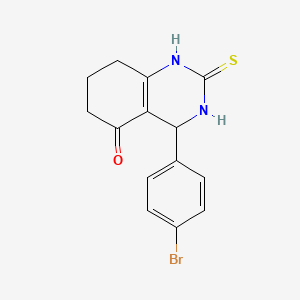
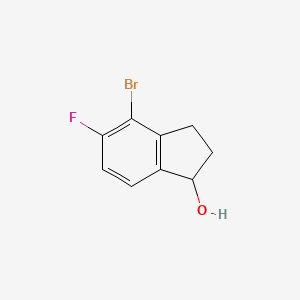
![N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-4-oxo-4-phenylbutanamide](/img/structure/B2841414.png)
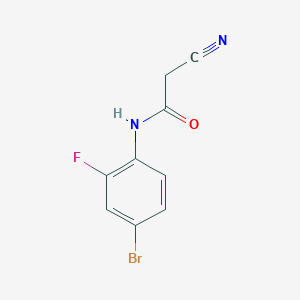
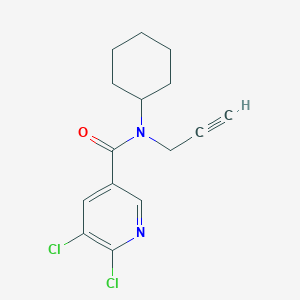
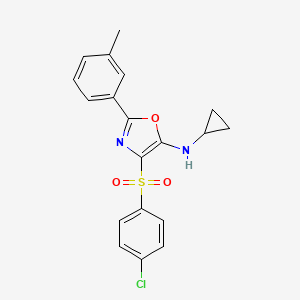
![[4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile](/img/structure/B2841419.png)
![N-(2,4-difluorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2841423.png)


![N-(3-chlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2841429.png)
![3-(4-chlorobenzyl)-7-((3-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2841431.png)